

# Introduction: The Structural Significance of 2-Anilinocyclohexanone

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## Compound of Interest

Compound Name: 2-Anilinocyclohexanone

Cat. No.: B1334754

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In the landscape of medicinal chemistry and drug development, the cyclohexanone scaffold is a privileged structure, serving as a versatile building block for a diverse range of biologically active molecules. The introduction of an aniline moiety at the C2 position creates **2-anilinocyclohexanone** (also known as 2-(phenylamino)cyclohexanone), a compound of significant interest due to its combination of a reactive ketone, a secondary amine, and aromatic functionality. This unique arrangement provides multiple points for synthetic modification and potential interactions with biological targets. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in synthetic chemistry, lead optimization, and the development of novel therapeutics.

This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of **2-anilinocyclohexanone**. It is designed for researchers, scientists, and drug development professionals, offering not only data but also the scientific rationale behind the analytical methodologies and the interpretation of spectral information.

## Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. These parameters influence everything from reaction kinetics and purification strategies to solubility, bioavailability, and stability in formulation.

Table 1: Summary of Physicochemical Properties for **2-Anilinocyclohexanone**

Property	Value	Source / Method	Significance in Drug Development
Molecular Formula	<chem>C12H15NO</chem>	-	Defines the elemental composition.
Molecular Weight	189.25 g/mol	-	Critical for all stoichiometric calculations and analytical techniques.
CAS Number	4504-43-2	-	Unique identifier for substance registration and literature search.
Physical Form	Solid	Hit2Lead	Impacts handling, formulation, and dissolution characteristics.
Melting Point	84-85 °C	ChemicalBook	A key indicator of purity and lattice energy.
Boiling Point	346.0 ± 35.0 °C	Predicted	Indicates volatility; relevant for purification methods like distillation.
pKa	2.80 ± 0.20	Predicted	Influences the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. The low predicted pKa suggests the amine is weakly basic.
LogP	2.10	Hit2Lead	A measure of lipophilicity; this value

suggests moderate lipid solubility, which is often favorable for cell membrane permeability.

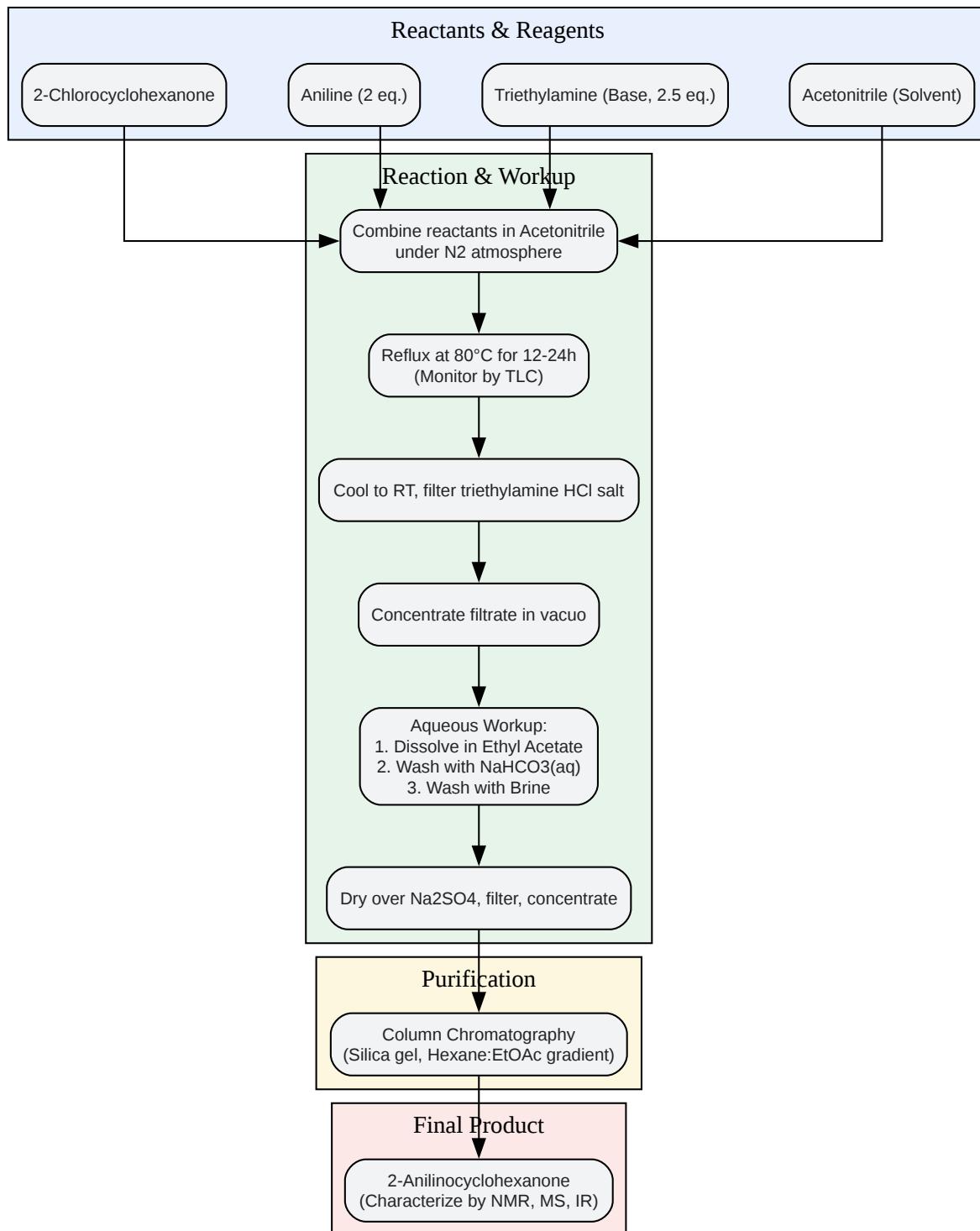
Solubility	Insoluble in water;	Inferred/Predicted	Crucial for designing in vitro assays, formulations, and predicting absorption. DMSO is a common solvent for creating stock solutions for biological screening.
	Soluble in polar organic solvents (e.g., DMSO, Ethanol, Chloroform)		

[\[1\]](#)

## Proposed Synthesis Pathway

While multiple routes to substituted cyclohexanones exist<sup>[2]</sup>, a direct and reliable method for the synthesis of **2-anilinocyclohexanone** is the nucleophilic substitution of an  $\alpha$ -halocyclohexanone. The following protocol outlines a robust laboratory-scale synthesis starting from 2-chlorocyclohexanone.

**Rationale:** This pathway is chosen for its high efficiency and the commercial availability of the starting materials. Aniline acts as a nucleophile, displacing the chloride from the  $\alpha$ -position of the cyclohexanone ring. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the aniline starting material.

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Caption: Proposed workflow for the synthesis of **2-anilinocyclohexanone**.

## Step-by-Step Experimental Protocol:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorocyclohexanone (1.0 eq.), acetonitrile, and triethylamine (2.5 eq.).
- Add aniline (2.0 eq.) to the mixture. The excess aniline helps to drive the reaction to completion.
- Place the flask under an inert nitrogen atmosphere.
- Heat the reaction mixture to reflux (approx. 80°C) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.
- Filter the solid precipitate and wash with a small amount of cold acetonitrile.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **2-anilinocyclohexanone**.

## Spectroscopic Characterization Profile (Predicted)

No definitive, publicly available spectra for **2-anilinocyclohexanone** have been identified. However, based on its structure and data from analogous compounds like cyclohexanone and 2-phenylcyclohexanone, a detailed and reliable spectroscopic profile can be predicted.<sup>[3][4]</sup> This predictive analysis is a critical tool for compound verification in the absence of a reference standard.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine (CH), and methylene (CH<sub>2</sub>) protons. The chemical shifts are influenced by the electron-withdrawing carbonyl group and the electron-donating amine.[5]

- $\delta$  7.20-7.30 (t, 2H): Protons at the meta-positions of the aniline ring.
- $\delta$  6.70-6.80 (t, 1H): Proton at the para-position of the aniline ring.
- $\delta$  6.60-6.70 (d, 2H): Protons at the ortho-positions of the aniline ring.
- $\delta$  4.50-4.80 (m, 1H): N-H proton. This peak is expected to be broad and its position can be concentration and solvent-dependent. It will disappear upon a D<sub>2</sub>O shake.
- $\delta$  3.80-4.00 (m, 1H): The methine proton at C2 (CH-NH). It is deshielded by the adjacent nitrogen atom.
- $\delta$  2.20-2.50 (m, 2H): Methylene protons at C6, adjacent to the carbonyl group.
- $\delta$  1.60-2.10 (m, 6H): Overlapping signals for the remaining methylene protons at C3, C4, and C5.

## <sup>13</sup>C NMR Spectroscopy

Due to the lack of symmetry, all 12 carbon atoms are expected to be unique, resulting in 12 distinct signals in the <sup>13</sup>C NMR spectrum.[1][6]

- $\delta$  ~208-212: Carbonyl carbon (C1).
- $\delta$  ~145-148: Aromatic carbon attached to nitrogen (C1' of aniline).
- $\delta$  ~129: Aromatic carbons at the meta-positions.
- $\delta$  ~118: Aromatic carbon at the para-position.
- $\delta$  ~114: Aromatic carbons at the ortho-positions.
- $\delta$  ~55-60: Methine carbon attached to nitrogen (C2).

- $\delta \sim 40\text{-}45$ : Methylene carbon adjacent to the carbonyl (C6).
- $\delta \sim 25\text{-}35$ : Remaining methylene carbons (C3, C4, C5) in the aliphatic region.

## Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

[3][7][8]

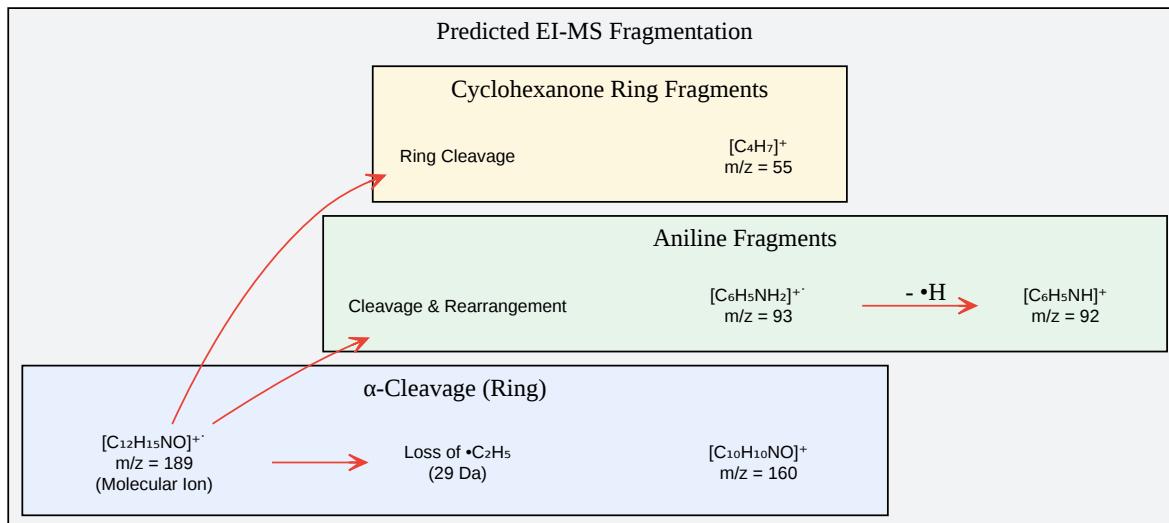
- $\sim 3350\text{-}3400 \text{ cm}^{-1}$  (sharp, medium): N-H stretching vibration of the secondary amine.
- $\sim 3000\text{-}3100 \text{ cm}^{-1}$  (medium): Aromatic C-H stretching.
- $\sim 2850\text{-}2960 \text{ cm}^{-1}$  (strong): Aliphatic C-H stretching from the cyclohexanone ring.
- $\sim 1710\text{-}1725 \text{ cm}^{-1}$  (strong, sharp): C=O (carbonyl) stretching of the saturated six-membered ring ketone. This is a highly characteristic peak.[9]
- $\sim 1590\text{-}1610 \text{ cm}^{-1}$  &  $\sim 1490\text{-}1510 \text{ cm}^{-1}$  (medium): C=C stretching vibrations within the aromatic ring.
- $\sim 1250\text{-}1350 \text{ cm}^{-1}$  (medium): C-N stretching vibration.

## Mass Spectrometry (EI-MS)

Under electron ionization, the molecular ion ( $\text{M}^{+}\cdot$ ) is expected to be observed, and fragmentation will be driven by the presence of the ketone and amine functionalities. The most likely fragmentation pathways involve alpha-cleavage.[10][11]

- $m/z = 189$ : Molecular ion peak ( $\text{M}^{+}\cdot$ ).
- $m/z = 160$ : Loss of an ethyl group ( $\cdot\text{CH}_2\text{CH}_3$ , 29 Da) via cleavage of the cyclohexanone ring.
- $m/z = 130$ : Result of alpha-cleavage between C1-C2, leading to the loss of the anilino group and subsequent rearrangement.
- $m/z = 93$ : Aniline radical cation, a very common fragment from aniline derivatives.
- $m/z = 92$ : Loss of a hydrogen atom from the aniline fragment.

- m/z = 55: A common fragment resulting from the cleavage of the cyclohexanone ring.



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Caption: Predicted major fragmentation pathways for **2-anilinocyclohexanone**.

## Potential Applications in Drug Discovery

While specific biological activity for **2-anilinocyclohexanone** is not widely reported, the core structure is present in molecules with known therapeutic potential. Substituted 2-aminocyclohexanone derivatives have been investigated for various activities, including as intermediates in the synthesis of pharmaceuticals for treating psychiatric and neurological disorders.[12] The presence of the aniline group offers a handle for creating libraries of analogues with diverse electronic and steric properties, making this scaffold a prime candidate for screening in various assays.

Potential Therapeutic Areas for Screening:

- Neurodegenerative Diseases: The rigid cyclohexyl ring combined with the aromatic system is a common feature in CNS-active compounds.
- Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature aniline or anilino-like moieties for hydrogen bonding and hydrophobic interactions within protein binding sites.
- Antimicrobial Agents: The scaffold can be elaborated to mimic natural products or design novel inhibitors of bacterial or fungal targets.[13]

## Stability and Storage

As a solid organic compound, **2-anilinocyclohexanone** is expected to be relatively stable under standard laboratory conditions.

- Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light to prevent potential photo-degradation.
- Chemical Stability: The ketone functionality may be susceptible to strong reducing agents. The secondary amine can be oxidized over time, especially if exposed to air and light. For long-term storage of solutions, it is advisable to use an inert solvent like DMSO, stored at -20°C.

## Conclusion

**2-Anilinocyclohexanone** is a valuable chemical entity whose full potential in synthetic and medicinal chemistry is yet to be explored. This guide provides a robust foundation of its physicochemical properties, combining established data with scientifically reasoned predictions for its spectral characteristics. The outlined synthesis protocol offers a clear pathway for its preparation, enabling researchers to access this versatile scaffold. By understanding these core properties, scientists are better equipped to design novel experiments, synthesize new derivatives, and ultimately unlock the potential biological activities of this promising molecular framework.

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